molecular formula C8H5NO4 B8502021 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid

5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid

Cat. No.: B8502021
M. Wt: 179.13 g/mol
InChI Key: JFMXTEIUYYGHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the Knoevenagel condensation followed by Michael addition and intramolecular cyclization. This cascade approach can be completed in a single step in a one-pot system using ethanol as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the furan or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the ring system.

Scientific Research Applications

5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the functional groups present on the compound and its derivatives. Generally, it may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-oxo-7H-furo[3,4-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-7(11)5-2-1-4-6(9-5)3-13-8(4)12/h1-2H,3H2,(H,10,11)

InChI Key

JFMXTEIUYYGHAL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)C(=O)O)C(=O)O1

Origin of Product

United States

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